5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
Description
This compound belongs to the quinazolinone class, characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core. Key structural features include:
- Substituents at position 1: A 2-((2-ethylphenyl)amino)-2-oxoethyl group, introducing an amide-linked ortho-ethylphenyl moiety.
- Substituents at position 3: A pentanamide chain terminated by a thiophen-2-ylmethyl group.
These modifications confer unique physicochemical and biological properties. Quinazolinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with enzymes like tyrosine kinases and topoisomerases .
Properties
Molecular Formula |
C28H30N4O4S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-10-3-5-13-23(20)30-26(34)19-32-24-14-6-4-12-22(24)27(35)31(28(32)36)16-8-7-15-25(33)29-18-21-11-9-17-37-21/h3-6,9-14,17H,2,7-8,15-16,18-19H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
OAUALIPICGMGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Ortho vs. Para Substitution : Ortho-ethylphenyl in the target compound improves target specificity but may require formulation adjustments to address lower aqueous solubility compared to para-substituted analogues .
Thiophene Advantage : The thiophen-2-ylmethyl group enhances membrane permeability compared to benzyl or phenethyl termini, as seen in Compounds B and C .
Quinazolinone vs. Heterocyclic Cores: Quinazolinones generally exhibit broader kinase inhibition, while oxadiazoles and thiazoles excel in antimicrobial applications due to their electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
